Octafluoro-2-butene undergoes IRMPD, resulting in three primary reaction pathways: [, ]
The branching ratio for these pathways differs from its isomer, octafluoro-1-butene, with all three channels occurring with roughly equal probability in octafluoro-2-butene. []
Research indicates that octafluoro-2-butene undergoes electron impact ionization, although specific details about the products and mechanisms are not provided in the abstracts. []
Octafluoro-2-butene can undergo isomerization in the presence of mercury and UV light (Mercury(63P1)-photosensitized). [] Detailed information about this reaction is not available in the provided abstracts.
The exact fire extinguishing mechanism of octafluoro-2-butene is currently under investigation. [] Preliminary studies suggest that it might function similarly to Halon replacements by interfering with the radical chain reactions responsible for combustion. []
Octafluoro-2-butene serves as a precursor for the plasma deposition of fluorocarbon films, which can etch ultra-low-k dielectric materials and amorphous carbon. [] The exact mechanism of this etching process requires further investigation.
Octafluoro-2-butene is actively being investigated as a potential replacement for Halon 1211 in streaming fire suppression applications. [] Large-scale fire suppression tests have been conducted to evaluate its effectiveness. [] Research also explores its use in blends with 1-bromopropane for enhanced fire suppression capabilities. []
Octafluoro-2-butene functions as a precursor gas in plasma etching processes. [] Specifically, it plays a role in depositing fluorocarbon films, facilitating the etching of ultra-low-k dielectric materials, which are crucial in microelectronics. []
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